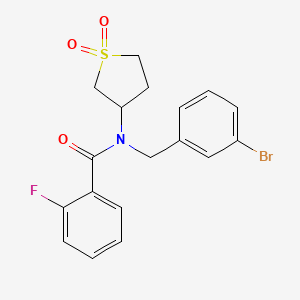

![molecular formula C20H15FN2S2 B12131759 4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12131759.png)

4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(4-フルオロベンジル)スルファニル]-5-(4-メチルフェニル)チエノ[2,3-d]ピリミジンは、チエノピリミジン系に属する複素環式化合物です。この化合物は、4-フルオロベンジルスルファニル基と4-メチルフェニル基で置換されたチエノ[2,3-d]ピリミジンコアの存在を特徴としています。

準備方法

合成経路と反応条件

4-[(4-フルオロベンジル)スルファニル]-5-(4-メチルフェニル)チエノ[2,3-d]ピリミジンの合成は、一般的にチオフェン誘導体と適切な試薬の環化によって行われます。 一般的な方法の1つは、3-アミノ-4-シアノ-2-チオフェンカルボン酸アミドをギ酸と反応させてチエノ[2,3-d]ピリミジン-4-オンを得る方法です .

工業生産方法

この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産用に最適化されています。これには、高収率と高純度を確保するために、連続フローリアクターや自動合成プラットフォームの使用が含まれます。反応条件は、副生成物を最小限に抑え、一貫した品質を確保するために、慎重に制御されます。

化学反応解析

反応の種類

4-[(4-フルオロベンジル)スルファニル]-5-(4-メチルフェニル)チエノ[2,3-d]ピリミジンは、以下を含むさまざまな化学反応を起こします。

酸化: 過酸化水素やm-クロロ過安息香酸などの酸化剤を用いて、スルファニル基をスルホキシドまたはスルホンに酸化することができます.

還元: 存在する場合、ニトロ基は、酸性条件下で塩化スズ(II)または鉄粉などの還元剤を用いてアミンに還元することができます.

一般的な試薬と条件

酸化: 過酸化水素、m-クロロ過安息香酸

還元: 塩化スズ(II)、鉄粉

置換: 硝酸、硫酸、ハロゲン

主要な生成物

酸化: スルホキシド、スルホン

還元: アミン

置換: ニトロ、スルホニル、ハロゲン化誘導体

科学研究への応用

4-[(4-フルオロベンジル)スルファニル]-5-(4-メチルフェニル)チエノ[2,3-d]ピリミジンは、いくつかの科学研究に適用されています。

化学反応の分析

Types of Reactions

4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Nitric acid, sulfuric acid, halogens

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro, sulfonyl, and halogenated derivatives

科学的研究の応用

4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine has several scientific research applications:

Medicinal Chemistry: This compound has shown potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Material Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.

Biology: It is studied for its potential as a molecular probe in biological assays.

Industry: It is used in the synthesis of advanced materials with specific electronic and optical properties.

作用機序

4-[(4-フルオロベンジル)スルファニル]-5-(4-メチルフェニル)チエノ[2,3-d]ピリミジンの作用機序には、特定の分子標的との相互作用が関係します。 医薬品化学においては、チロシンキナーゼなどの酵素を阻害することによって作用します。チロシンキナーゼは、癌細胞の増殖と生存に関与する細胞シグナル伝達経路において重要な役割を果たします . この化合物は、酵素の活性部位に結合し、その活性を阻害することにより、癌細胞の増殖を抑制します。

類似化合物との比較

類似化合物

チエノ[3,2-d]ピリミジン誘導体: これらの化合物は、類似のコア構造を共有していますが、チエノ[2,3-d]ピリミジン環に結合した置換基が異なります.

ピリド[2,3-d]ピリミジン誘導体: これらの化合物は、ピリミジンコアにピリジン環が融合しており、異なる電子特性と生物学的活性を示します.

独自性

4-[(4-フルオロベンジル)スルファニル]-5-(4-メチルフェニル)チエノ[2,3-d]ピリミジンは、4-フルオロベンジルスルファニル基と4-メチルフェニル基の両方が存在することによって独自性があります。これにより、特定の電子特性と立体特性が与えられます。 これらの特性により、分子標的への結合親和性とさまざまな化学環境における安定性が向上し、医薬品化学と材料科学の両方において貴重な化合物となっています .

特性

分子式 |

C20H15FN2S2 |

|---|---|

分子量 |

366.5 g/mol |

IUPAC名 |

4-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |

InChI |

InChI=1S/C20H15FN2S2/c1-13-2-6-15(7-3-13)17-11-25-20-18(17)19(22-12-23-20)24-10-14-4-8-16(21)9-5-14/h2-9,11-12H,10H2,1H3 |

InChIキー |

QZBXTAKWXGAHCD-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=CC=C(C=C4)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6-(4-methoxybenzyl)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12131698.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12131699.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12131704.png)

![N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12131705.png)

![N-{amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-2-(methylamino)benzamide](/img/structure/B12131721.png)

![4-amino-3-(4-methoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B12131728.png)

![ethyl 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B12131731.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131734.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12131744.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12131766.png)

![2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12131773.png)

![(5Z)-2-(3-chlorophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131774.png)